
3-(6-Bromopyridin-3-YL)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Bromopyridin-3-YL)propan-1-amine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a bromine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-YL)propan-1-amine typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction introduces a bromine atom at the 6-position of the pyridine ring. The resulting 3-amino-6-bromopyridine can then be further reacted with propan-1-amine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Bromopyridin-3-YL)propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium tert-butoxide and XPhos ligand: Used in Buchwald–Hartwig amination for polymerization.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Polyaminopyridines: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
3-(6-Bromopyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(6-Bromopyridin-3-YL)propan-1-amine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and amine functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-bromopyridine: A precursor in the synthesis of 3-(6-Bromopyridin-3-YL)propan-1-amine.
N-(Pyridin-2-yl)amides: Compounds with similar pyridine-based structures and biological activities.
3-Bromoimidazo[1,2-a]pyridines: Compounds with similar bromine-substituted pyridine rings.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a propan-1-amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11BrN2 |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
3-(6-bromopyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2,5,10H2 |
InChI-Schlüssel |
SWOISGWRHVSWLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CCCN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)
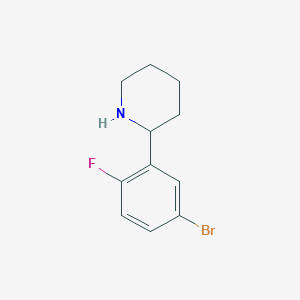
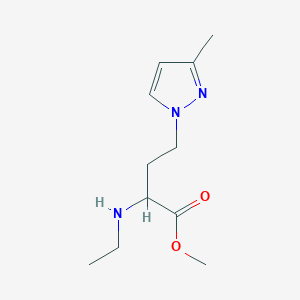
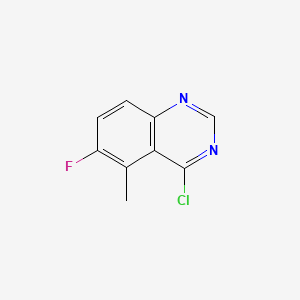

![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)
![2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B15312713.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride](/img/structure/B15312716.png)

![4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15312720.png)
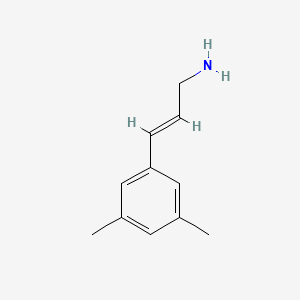
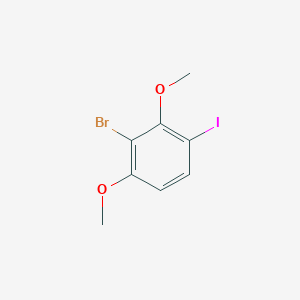
![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)

